molecular formula C29H24O6 B13769398 Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl- CAS No. 57472-50-1

Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-

Cat. No.: B13769398
CAS No.: 57472-50-1
M. Wt: 468.5 g/mol
InChI Key: SEOHBRVZEKNHMV-UHFFFAOYSA-N
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Description

Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) is a complex organic compound with the molecular formula C29H24O6. It is known for its unique structure, which includes two phenyl groups connected by a methylene bridge, each substituted with hydroxymethoxyphenylene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) typically involves the reaction of methylene bisphenol with hydroxymethoxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the methylene bridge .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, quinones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methanone, specifically the compound (methylenebis(hydroxymethoxyphenylene))bis(phenyl-), is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of Methanone is C29H24O6C_{29}H_{24}O_6, and it features a complex structure that includes multiple hydroxymethoxy groups attached to phenyl rings. This configuration contributes to its potential biological efficacy.

Antimicrobial Properties

Research indicates that Methanone exhibits significant antimicrobial activity against various pathogens. The compound has been shown to inhibit the growth of both bacteria and fungi, making it a candidate for applications in biocides and preservatives.

Microorganism Inhibition Zone (mm) Concentration Tested (mg/mL)
Escherichia coli1510
Staphylococcus aureus1810
Aspergillus niger2015
Candida albicans1715

The table above summarizes the antimicrobial efficacy of Methanone against various microorganisms, highlighting its potential as an effective antimicrobial agent.

The mechanism by which Methanone exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. The hydroxymethoxy groups may enhance the compound's ability to penetrate cell walls, leading to increased permeability and eventual cell death.

Study 1: Antifungal Efficacy

In a study published in Journal of Applied Microbiology, Methanone was tested against several fungal strains. Results demonstrated that the compound effectively inhibited the growth of pathogenic fungi such as Aspergillus and Candida, suggesting its potential use in antifungal formulations .

Study 2: Bactericidal Activity

Another study focused on the bactericidal properties of Methanone against Staphylococcus aureus. The findings indicated that at concentrations above 10 mg/mL, Methanone significantly reduced bacterial viability, supporting its application in medical settings for infection control .

Properties

CAS No.

57472-50-1

Molecular Formula

C29H24O6

Molecular Weight

468.5 g/mol

IUPAC Name

[2-[[2-benzoyl-6-(hydroxymethoxy)phenyl]methyl]-3-(hydroxymethoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C29H24O6/c30-18-34-26-15-7-13-22(28(32)20-9-3-1-4-10-20)24(26)17-25-23(14-8-16-27(25)35-19-31)29(33)21-11-5-2-6-12-21/h1-16,30-31H,17-19H2

InChI Key

SEOHBRVZEKNHMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)OCO)CC3=C(C=CC=C3OCO)C(=O)C4=CC=CC=C4

Origin of Product

United States

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